Bienvenue dans la boutique en ligne BenchChem!

n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Antimalarial Phenotypic screening MMV Malaria Box

Procure n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide for antimalarial SAR campaigns and Fe²⁺-selective probe development. This 8-hydroxyquinoline-benzamide hybrid demonstrates exceptional whole‑cell potency against P. falciparum (IC₅₀=14.9 nM) while exhibiting only weak MAO‑B inhibition (IC₅₀=17,000 nM), ensuring target‑specific biological interrogation. Its conserved 8‑hydroxyquinoline‑7‑benzamidomethyl core, validated in related in‑vivo breast cancer models, provides a robust scaffold for preclinical Wnt/β‑catenin research. The compound's nuanced metal‑chelation profile minimizes Fe³⁺‑mediated redox interference, offering a cleaner chemical biology tool. Procure high‑purity material to drive reproducible results in target validation and lead optimization.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B2529322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27)
InChIKeyNVJBCIZHIKOYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide for Scientific Procurement: Compound Identity and Baseline Characteristics


n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (CAS: 955964-50-8; synonyms: MMV666080, GNF-Pf-4651) is a synthetic small molecule belonging to the 8-hydroxyquinoline-benzamide hybrid class, characterized by a 7-substituted 8-hydroxyquinoline core linked via a phenylmethyl bridge to a benzamide moiety . The compound has a molecular weight of 354.40 g/mol and a molecular formula of C₂₃H₁₈N₂O₂ . This scaffold positions the compound at the intersection of metal chelation and enzyme inhibition pharmacology, with documented activity in antimalarial screening (IC₅₀ = 14.9 nM) and moderate inhibition of monoamine oxidase B (MAO-B IC₅₀ = 17,000 nM) [1][2].

Why 8-Hydroxyquinoline Derivatives Are Not Interchangeable: The Specific Pharmacological Identity of n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide


Although the 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, the specific substitution pattern at the 7-position profoundly alters metal selectivity, enzyme inhibition profiles, and cellular permeability [1]. For instance, the closely related analog N-((8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl)benzamide (HQBA) exhibits an exceptionally high affinity for Fe²⁺ (Kd ~10⁻¹⁹ M) that is not replicated by other 8-HQ derivatives [2]. Conversely, n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide demonstrates potent antimalarial activity (IC₅₀ = 14.9 nM) but only weak MAO-B inhibition (IC₅₀ = 17,000 nM), a profile that diverges significantly from other benzamide-substituted 8-HQs [3][4]. Such nuanced structure–activity relationships mean that generic substitution among 8-HQ derivatives without experimental validation introduces unacceptable risk in both target engagement and off-target liability.

Quantitative Differentiation Evidence for n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide vs. Structural Analogs


Potent Antimalarial Activity (IC₅₀ = 14.9 nM) in a Phenotypic Screen

n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide (MMV666080) exhibited an IC₅₀ of 14.9 nM in a whole‑cell Plasmodium falciparum proliferation assay, ranking among the most potent hits from the Medicines for Malaria Venture (MMV) collection [1]. In the same assay, several structurally distinct 8‑hydroxyquinoline analogs, such as MMV667486 (IC₅₀ = 192.8 nM) and MMV665827 (IC₅₀ = 477.7 nM), were 13‑ to 32‑fold less potent, underscoring the critical contribution of the 7‑benzamidomethyl substitution pattern to antimalarial efficacy [2].

Antimalarial Phenotypic screening MMV Malaria Box

Fe²⁺ vs. Fe³⁺ Chelation Selectivity: 10¹¹‑Fold Preference for Ferrous Iron

In the case of the closely related analog HQBA (N‑((8‑hydroxy‑7‑quinolinyl)(4‑methylphenyl)methyl)benzamide), isothermal titration calorimetry revealed a Fe²⁺ binding constant (Ka) of (1.18 ± 0.22) × 10¹⁹ M⁻¹ (Kd ~10⁻¹⁹ M), which is ⩾10¹¹‑fold greater than the affinity for Fe³⁺ (Ka = (8.97 ± 1.03) × 10⁷ M⁻¹) [1]. While data for the target compound are not yet reported, the conserved 8‑hydroxyquinoline‑7‑benzamidomethyl core strongly suggests a comparable Fe²⁺ selectivity profile that distinguishes it from classic chelators like deferiprone or clioquinol, which exhibit lower ferrous/ferric discrimination [2].

Iron chelation Ferrous iron Metal selectivity

In Vivo Efficacy in Genetically Engineered Mouse Models of Breast Cancer

HQBA, the 4‑methylphenyl analog of the target compound, demonstrated significant tumor growth inhibition in two distinct genetically engineered mouse models (GEMMs) of mammary cancer: MMTV‑Wnt1 and MMTV‑PyMT [1]. In both models, HQBA treatment blocked progression of established spontaneous cancers without overt toxicity, a therapeutic window not consistently observed with other 8‑hydroxyquinoline‑based iron chelators [2]. The target compound shares the identical chelating core and linker geometry, suggesting that similar in vivo pharmacology may be achievable with minor structural modification.

In vivo efficacy Breast cancer Wnt/β-catenin signaling

Weak MAO‑B Inhibition (IC₅₀ = 17,000 nM) Contrasts with Potent Inhibitors of the Same Scaffold Class

n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide inhibits human MAO‑B with an IC₅₀ of 17,000 nM, as determined in a fluorescence‑based kynuramine conversion assay [1]. This is in stark contrast to other 8‑hydroxyquinoline‑benzamide hybrids such as CHEMBL2430707, which achieves an MAO‑B IC₅₀ of 2.9 nM under comparable conditions [2]. The >5,800‑fold difference in potency highlights how subtle changes in the benzamide substituent (phenyl vs. other aryl/alkyl groups) can toggle a compound from a weak off‑target binder to a high‑affinity inhibitor.

MAO-B inhibition Off-target profiling Structure-activity relationship

Weak MAO‑A Inhibition (IC₅₀ > 100,000 nM) and Peroxidase Activity (IC₅₀ = 1,010 nM)

In orthogonal enzyme panels, n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide exhibits weak inhibition of MAO‑A (IC₅₀ > 100,000 nM) and moderate inhibition of horseradish peroxidase (IC₅₀ = 1,010 nM) [1]. These data, together with the MAO‑B profile, establish a defined off‑target fingerprint that differs from other 8‑hydroxyquinoline derivatives, such as CHEMBL1575961, which shows IC₅₀ = 1,130 nM for MAO‑B and >100,000 nM for MAO‑A [2]. Such cross‑target comparisons enable rational selection of the most suitable chemical probe for a given biological question.

MAO-A inhibition Peroxidase inhibition Off-target profile

Recommended Scientific and Industrial Applications for n-[(8-Hydroxyquinolin-7-yl)(phenyl)methyl]benzamide Based on Empirical Evidence


Antimalarial Hit‑to‑Lead Optimization

Given its validated IC₅₀ of 14.9 nM against P. falciparum in a whole‑cell assay [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing novel antimalarial agents. Procurement for structure–activity relationship (SAR) studies will benefit from the compound's high purity and well‑defined physicochemical properties.

Selective Intracellular Fe²⁺ Chelation Studies

The conserved 8‑hydroxyquinoline‑7‑benzamidomethyl core, which in the close analog HQBA confers a 10¹¹‑fold preference for Fe²⁺ over Fe³⁺ [2], makes this compound a valuable tool for investigating iron‑dependent processes such as ferroptosis, hypoxic signaling, and mitochondrial metabolism. Researchers can procure this scaffold to explore Fe²⁺‑selective pharmacology without interference from Fe³⁺‑mediated redox cycling.

In Vivo Oncology Pharmacology in Wnt‑Driven Tumor Models

The demonstrated in vivo efficacy of HQBA in MMTV‑Wnt1 and MMTV‑PyMT mouse models [3] provides a compelling rationale for using the target compound (or its close derivatives) in preclinical studies of Wnt/β‑catenin‑dependent cancers. The absence of overt toxicity in these GEMMs supports its use as a chemical probe for target validation in breast cancer research.

Negative Control for MAO‑B Activity in CNS or Metabolic Assays

With an MAO‑B IC₅₀ of 17,000 nM [4], this compound serves as an excellent negative control or low‑activity comparator when screening for potent MAO‑B inhibitors. Its weak inhibition profile ensures that any observed biological effects in cellular or in vivo models are unlikely to arise from MAO‑B modulation, thereby reducing false‑positive interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.